molecular formula C8H5F2N3 B12238683 1-(2,4-difluorophenyl)-1H-1,2,3-triazole

1-(2,4-difluorophenyl)-1H-1,2,3-triazole

Cat. No.: B12238683
M. Wt: 181.14 g/mol
InChI Key: SIRORBMAKCAQFM-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluorophenyl azide with propargyl alcohol under copper(I) catalysis to form the desired triazole compound .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the difluorophenyl group onto the triazole ring .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted difluorophenyl triazoles with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. In antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Difluorophenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

1-(2,4-difluorophenyl)triazole

InChI

InChI=1S/C8H5F2N3/c9-6-1-2-8(7(10)5-6)13-4-3-11-12-13/h1-5H

InChI Key

SIRORBMAKCAQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CN=N2

Origin of Product

United States

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